Phthalimidinoglutarimide-5'-C7-OH
Description
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[6-(7-hydroxyheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H26N2O4/c23-11-5-3-1-2-4-6-14-7-8-16-15(12-14)13-22(20(16)26)17-9-10-18(24)21-19(17)25/h7-8,12,17,23H,1-6,9-11,13H2,(H,21,24,25) |
InChI Key |
YIHMTMVWQFXJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalimidinoglutarimide-5’-C7-OH typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the glutarimide moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For instance, the carbonylative cyclization of aromatic amides or o-dihaloarenes can be employed to construct the phthalimide core .
Industrial Production Methods
Industrial production of phthalimidinoglutarimide-5’-C7-OH may involve large-scale synthesis using readily available starting materials and cost-effective catalysts. The process is designed to be environmentally benign and operationally simple, often conducted in one-pot reactions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-C7-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Phthalimidinoglutarimide-5’-C7-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antiepileptic and anticancer properties.
Industry: Utilized in the production of organic materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of phthalimidinoglutarimide-5’-C7-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Functional Group Positioning
The position of hydroxyl groups (e.g., C3 vs. C7) significantly affects bioactivity. Below is a comparative analysis:
Key Observations :
- Antifungal Activity : Chaetoglobosin 9’s C7-OH and C5-C6 double bond are critical for antifungal potency, suggesting that PG-C7-OH’s hydroxyl group may similarly enhance interactions with fungal targets .
- Enzyme Inhibition: In flavonoids, hydroxyl groups at C5 and C7 positions determine α-glucosidase/α-amylase inhibition (). PG-C7-OH’s hydroxyl may enable analogous enzyme interactions, though this requires validation .
- PKC Modulation : Bryostatin analogs with C7-OH exhibit isoform-specific PKC activation, implying that PG-C7-OH could modulate kinase pathways depending on substituent stereochemistry .
Metabolic Stability and Degradation Pathways
Hydroxyl groups influence metabolic stability. For example:
- Norfloxacin: Its C7-OH group participates in bacterial nucleic acid interactions but also increases susceptibility to enzymatic degradation (). PG-C7-OH may face similar stability challenges .
- UDCA Metabolites : Epimerization at C7-OH (vs. C3-OH) occurs preferentially in bile acids (), suggesting PG-C7-OH’s hydroxyl could undergo metabolic modifications affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
